(5-Chloro-2-ethoxyphenyl)methanethiol
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Overview
Description
(5-Chloro-2-ethoxyphenyl)methanethiol is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a methanethiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethoxyphenyl)methanethiol typically involves the introduction of the chloro and ethoxy groups onto a phenyl ring, followed by the addition of the methanethiol group. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chloro and ethoxy groups. The methanethiol group can then be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using chlorinating agents and ethoxylating agents under controlled conditions. The methanethiol group can be introduced using thiolating agents in a subsequent step. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-ethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The chloro and ethoxy groups can participate in various chemical reactions, while the methanethiol group can form strong bonds with metal ions or other thiol-reactive species. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxy-phenyl)-methanethiol
- (5-Bromo-2-ethoxy-phenyl)-methanethiol
- (5-Chloro-2-ethoxy-phenyl)-ethanethiol
Uniqueness
(5-Chloro-2-ethoxyphenyl)methanethiol is unique due to the specific combination of chloro, ethoxy, and methanethiol groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-ethoxyphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-2-11-9-4-3-8(10)5-7(9)6-12/h3-5,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOSIVVIOBJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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